molecular formula C10H8O7S2 B1583178 1-Naphthol-3,6-disulfonic acid CAS No. 578-85-8

1-Naphthol-3,6-disulfonic acid

Cat. No. B1583178
CAS RN: 578-85-8
M. Wt: 304.3 g/mol
InChI Key: TZBROGJRQUABOK-UHFFFAOYSA-N
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Description

1-Naphthol-3,6-disulfonic acid is an off-white paste . It is also known as 1-Hydroxynaphthalene-3,6-disulfonic acid . The free acid and its alkali metal salts are readily soluble in water .


Synthesis Analysis

The synthesis of 1-Naphthol-3,6-disulfonic acid involves a facile synthesis of a novel 1-(2,4-Diaminephenoxy)-3,6-naphthalenedisulfonic Acid . Another method involves the reductive deamination of 1-amino-8-naphthol-3,6-disulfonic acid over the diazonium salt .


Molecular Structure Analysis

The molecular formula of 1-Naphthol-3,6-disulfonic acid is C10H9NO7S2 . Its molecular weight is 319.311 .


Chemical Reactions Analysis

1-Naphthol-3,6-disulfonic acid undergoes sulfonation with oleum at 125℃ to give a tetrasulfonic acid, and amination with ammonia and ammonium chloride at 160℃ gives a mixture of 3-amino1-hydroxynaphthalene-6-sulfonic acid and 6-amino-1-hydroxynaphthalene-3-sulfonic acid . It also undergoes an ultrafast excited-state proton-transfer reaction .


Physical And Chemical Properties Analysis

1-Naphthol-3,6-disulfonic acid is highly water-soluble due to its sulfonic acid groups, making it suitable for dyeing applications . It has a density of approximately 1.8 g/cm3 and a melting point of around 300-310°C .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Acid Red 111 : Research by Su Shi-yan (2001) on the synthesis of 1-naphthol-3,6-disulfonic acid has shown its application in creating better quality and higher yield of Acid Red 111, a dye used in textiles. This synthesis involves the denitrification of H-acid, leading to cost-effective production (Su Shi-yan, 2001).

Photophysical Studies

  • Excited-State Proton-Transfer Reaction Studies : A study by Prémont-Schwarz et al. (2013) utilized femtosecond mid-infrared spectroscopy and time-resolved fluorescence spectroscopy to investigate the excited-state proton-transfer reaction of 1-naphthol-3,6-disulfonate. This research adds to the understanding of photoacidity in 1-naphthol and its derivatives (Prémont-Schwarz et al., 2013).

Environmental Applications

  • Wastewater Treatment : Zhu et al. (1996) explored the use of ferrous hydrogen peroxide for treating wastewater from the manufacturing process of H-acid (1-amino-8-naphthol-3,6-disulfonic acid), demonstrating its utility in environmental management (Zhu et al., 1996).

Chemical Analysis

  • Use as a Chromophoric Reagent : Seth and Dey (1963) described the use of 7-amino-1-naphthol-3,6-disulphonic acid as a reagent for forming a stable red complex with trivalent iron, useful in chemical analysis (Seth & Dey, 1963).

Safety And Hazards

It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation when handling 1-Naphthol-3,6-disulfonic acid . It should be stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

4-hydroxynaphthalene-2,7-disulfonic acid
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InChI

InChI=1S/C10H8O7S2/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10/h1-5,11H,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TZBROGJRQUABOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060370
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-
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Molecular Weight

304.3 g/mol
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Product Name

1-Naphthol-3,6-disulfonic acid

CAS RN

578-85-8, 27177-25-9
Record name 1-Naphthol-3,6-disulfonic acid
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Record name 1-Naphthol-3,6-disulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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